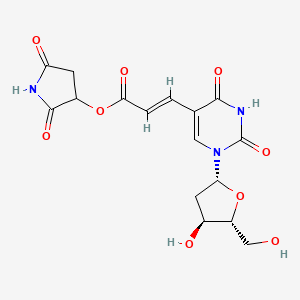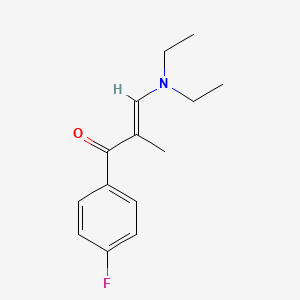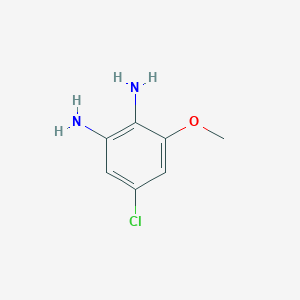
5-Chloro-3-methoxybenzene-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-methoxybenzene-1,2-diamine is an organic compound with the molecular formula C7H9ClN2O. It is a derivative of benzene, featuring both chloro and methoxy substituents along with two amine groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-methoxybenzene-1,2-diamine typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 5-chloro-3-methoxybenzene, followed by reduction of the nitro group to an amine . The reaction conditions often include the use of concentrated nitric acid and sulfuric acid for nitration, and hydrogenation or the use of reducing agents like iron and hydrochloric acid for the reduction step .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including halogenation, nitration, and reduction reactions. These processes are optimized for large-scale production, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-3-methoxybenzene-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and reducing agents like iron and hydrochloric acid. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration followed by reduction yields amine derivatives, while oxidation can produce quinones .
Aplicaciones Científicas De Investigación
5-Chloro-3-methoxybenzene-1,2-diamine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-Chloro-3-methoxybenzene-1,2-diamine involves its interaction with molecular targets and pathways within biological systems. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-1,3-dimethoxybenzene: Similar in structure but with an additional methoxy group.
3-Chloro-4-methoxyaniline: Similar but with different positioning of the chloro and methoxy groups.
2-Chloro-5-methoxyaniline: Another structural isomer with different positioning of substituents.
Uniqueness
5-Chloro-3-methoxybenzene-1,2-diamine is unique due to its specific arrangement of chloro, methoxy, and amine groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
IUPAC Name |
5-chloro-3-methoxybenzene-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUFPRWQINDUQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1N)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
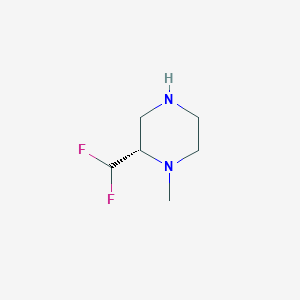
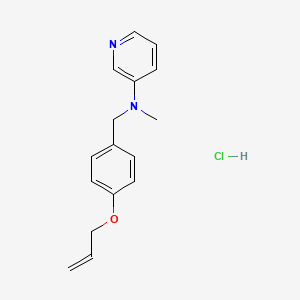
![N-(2,4-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide](/img/structure/B12841694.png)

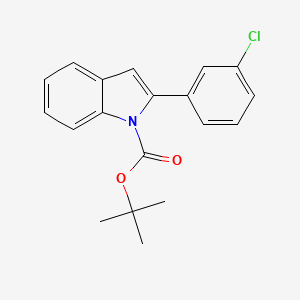
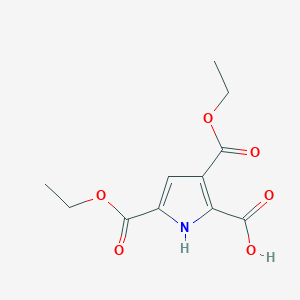

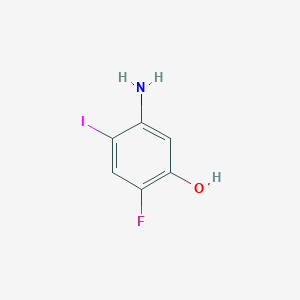
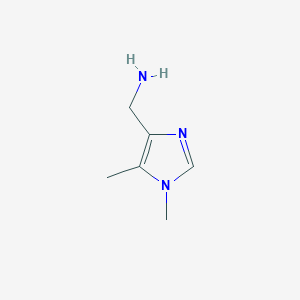
![N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16-pentaen-13-amine](/img/structure/B12841735.png)
![[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-trimethylstannane](/img/structure/B12841738.png)
